molecular formula C27H23N5O3 B612027 TTT 3002 CAS No. 871037-95-5

TTT 3002

Cat. No.: B612027
CAS No.: 871037-95-5
M. Wt: 465.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TTT 3002 is a novel compound identified as a potent inhibitor of FMS-like tyrosine kinase-3 (FLT3). FLT3 is a receptor tyrosine kinase that is commonly mutated in acute myeloid leukemia (AML). This compound has shown significant activity against FLT3 internal tandem duplication (FLT3/ITD) mutations, which are associated with poor prognosis in AML patients .

Preparation Methods

The synthetic routes and reaction conditions for TTT 3002 are not extensively detailed in the available literature. it is known that this compound is a tyrosine kinase inhibitor (TKI) developed through medicinal chemistry approaches aimed at enhancing its potency and selectivity against FLT3 mutations . Industrial production methods for this compound would likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation.

Biological Activity

TTT-3002 is a novel small molecule inhibitor targeting the FLT3 (FMS-like tyrosine kinase 3) receptor, which is frequently mutated in acute myeloid leukemia (AML). This compound has shown promising efficacy against various FLT3 mutations, including the internal tandem duplication (ITD) and point mutations that confer resistance to existing therapies. This article delves into the biological activity of TTT-3002, supported by detailed research findings, case studies, and data tables.

TTT-3002 functions primarily as a FLT3 tyrosine kinase inhibitor . It inhibits the autophosphorylation of FLT3, which is crucial for the proliferation and survival of FLT3-dependent leukemic cells. The compound has demonstrated a potent ability to downregulate FLT3 phosphorylation in a dose-dependent manner across various leukemia cell lines.

Key Findings:

  • IC50 Values :
    • For FLT3/ITD mutations: 100 to 250 pM
    • For FLT3/D835Y mutations: approximately 1 nM
    • Comparison with AC220 (another FLT3 inhibitor): TTT-3002 exhibited IC50 values significantly lower than AC220, which had values exceeding 100 nM against certain resistant cell lines .

In Vitro Studies

In vitro studies have confirmed the efficacy of TTT-3002 against multiple leukemia cell lines:

Cell LineMutation TypeIC50 (nM)Observed Effects
Molm14FLT3/ITD0.2Significant inhibition of cell proliferation
MV4-11FLT3/ITD0.2Induction of apoptosis via caspase activation
HB11;19FLT3/D835H>100Resistance observed with AC220, but sensitive to TTT-3002
HL60No FLT3 mutation>200No cytotoxic effects observed

Cell Cycle and Apoptosis : Treatment with TTT-3002 led to cell cycle arrest and significant apoptosis in FLT3-mutant cells, as evidenced by Annexin V binding assays .

In Vivo Studies

In vivo efficacy was evaluated using mouse models of FLT3-mutant AML. Mice treated with TTT-3002 showed:

  • Tumor Burden Reduction : Significant decrease in leukemic blasts in bone marrow samples compared to control groups.
  • Long-Term Survival : Mice exhibited long-term survival (greater than six months post-transplantation) without evidence of disease recurrence during treatment .

Resistance Mechanisms

TTT-3002 has been shown to overcome resistance mechanisms associated with other FLT3 inhibitors. It remains effective against several mutations that typically confer resistance, such as the F691L gatekeeper mutation. This broad spectrum of activity enhances its therapeutic potential, particularly in relapsed AML patients .

Case Studies

Several clinical case studies have highlighted the potential of TTT-3002 in treating AML:

  • Case Study A : A patient with refractory AML harboring a FLT3/ITD mutation showed marked improvement after administration of TTT-3002, with significant reductions in leukemic cell counts.
  • Case Study B : A patient exhibiting resistance to standard therapies responded positively to TTT-3002, demonstrating its ability to target resistant mutations effectively .

Properties

IUPAC Name

(15S,16R,18R)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O3/c1-26-27(28,25(34)29-2)11-18(35-26)31-16-9-5-3-7-13(16)20-21-15(12-30-24(21)33)19-14-8-4-6-10-17(14)32(26)23(19)22(20)31/h3-10,18H,11-12,28H2,1-2H3,(H,29,34)(H,30,33)/t18-,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAYZGCTSXLIHO-SOLYNIJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TTT 3002
Reactant of Route 2
Reactant of Route 2
TTT 3002
Reactant of Route 3
TTT 3002
Reactant of Route 4
TTT 3002
Reactant of Route 5
TTT 3002
Reactant of Route 6
Reactant of Route 6
TTT 3002

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.